4-(3-Buten-1-yl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-but-3-enylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-3-4-9-5-7-10(11)8-6-9/h2,5-8,11H,1,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZKGRRJAULWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 3 Buten 1 Yl Phenol
Direct Synthesis Approaches to 4-(3-Buten-1-yl)phenol
The direct introduction of a butenyl group onto a phenol (B47542) scaffold represents a primary strategy for the synthesis of this compound. This is often achieved through alkylation and allylation reactions, which are fundamentally guided by the principles of electrophilic aromatic substitution.
Alkylation and Allylation Reactions of Phenol Precursors
The alkylation of phenols is a well-established method for forming carbon-carbon bonds at the aromatic ring. alfa-chemistry.comslchemtech.com This typically involves the reaction of a phenol or its corresponding phenoxide with an alkylating agent, such as an alkyl halide or an alkene, often in the presence of a catalyst. alfa-chemistry.comslchemtech.comwhiterose.ac.uk For the synthesis of this compound, a suitable butenyl-containing electrophile would be required. The reaction of phenol with a butenyl halide, for instance, in the presence of a base, can lead to the desired product. alfa-chemistry.com The phenoxide ion, being a potent nucleophile, attacks the electrophilic carbon of the butenyl group. alfa-chemistry.com The choice of solvent and base is crucial in directing the outcome of the reaction, influencing the ratio of C-alkylation (at the ring) versus O-alkylation (at the hydroxyl group).
Similarly, allylation reactions, a subset of alkylation, can be employed. These reactions specifically introduce an allyl group. While not directly producing the 3-buten-1-yl substituent, related chemistries can be adapted.
Electrophilic Aromatic Substitution (EAS) Mechanisms in Phenol Derivatization
The hydroxyl group of phenol is a powerful activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions due to the delocalization of electron density into the aromatic ring. byjus.comquora.comlibguides.com This inherent reactivity makes phenol and its derivatives prime substrates for the introduction of various functional groups. byjus.comchemcess.com
In the context of synthesizing this compound, the EAS mechanism is central. The reaction is initiated by the attack of the electron-rich phenol ring on a butenyl electrophile. quora.com This electrophile could be a carbocation generated from a butenol (B1619263) in the presence of a strong acid, or from a butenyl halide with a Lewis acid catalyst. slchemtech.comnih.gov The resulting intermediate, an arenium ion, is stabilized by resonance, with the positive charge delocalized across the ring and onto the oxygen atom of the hydroxyl group. byjus.com Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted phenol. The para-substituted product, this compound, is often favored due to steric hindrance at the ortho positions. chemcess.com
Convergent Synthesis from Functionalized Building Blocks
Convergent synthesis offers an alternative and often more controlled approach to complex molecules by preparing key fragments separately before joining them in the final stages. researchgate.netresearchgate.net This strategy can be advantageous for optimizing yields and simplifying purification.
Utilizing Butenyl-Containing Reagents with Phenol Derivatives
This approach involves the coupling of a pre-functionalized butenyl component with a phenol or a protected phenol derivative. For instance, a Grignard reagent derived from a butenyl halide could be reacted with a protected 4-halophenol in a cross-coupling reaction. Another strategy involves the reaction of a butenyl-containing boronic acid with a 4-halophenol under Suzuki coupling conditions. These methods provide a high degree of control over the final structure.
Multi-Step Approaches to the Target Compound
Multi-step syntheses allow for the gradual construction of the target molecule, often with greater control over stereochemistry and regiochemistry. savemyexams.com A plausible multi-step route to this compound could begin with the acylation of phenol with a butenoyl chloride, such as 3-butenoyl chloride, to form a phenyl ester. This could then be subjected to a Fries rearrangement to introduce the butenoyl group onto the ring, primarily at the para position. Subsequent reduction of the ketone would yield the desired this compound.
Another documented multi-step synthesis involves the reduction of 4-(1-hydroxybut-3-enyl)phenol. lookchem.com This precursor can be synthesized through various means, and its subsequent reduction, for example with sodium cyanoborohydride and zinc(II) iodide, yields this compound. lookchem.com Demethylation of 4-(p-methoxyphenyl)but-1-ene using sodium thioethylate in N,N-dimethyl-formamide is another reported method. lookchem.com
Regioselective and Stereoselective Synthesis of this compound and its Analogs
The concepts of regioselectivity and stereoselectivity are paramount in organic synthesis, dictating the specific isomer of a product that is formed. masterorganicchemistry.commasterorganicchemistry.com
Regioselectivity refers to the preference for bond formation at one position over another. pearson.com In the synthesis of this compound via electrophilic aromatic substitution, the directing effect of the hydroxyl group favors substitution at the ortho and para positions. byjus.com By carefully selecting catalysts and reaction conditions, the formation of the para isomer can be maximized. For example, the use of bulky catalysts can sterically hinder attack at the ortho positions, leading to higher yields of the para product. whiterose.ac.uk
Stereoselectivity pertains to the preferential formation of one stereoisomer over others. masterorganicchemistry.com While this compound itself does not possess a stereocenter in the butenyl chain, the synthesis of its analogs with substituents on the chain would require stereoselective methods. For instance, the synthesis of a chiral analog could involve an asymmetric catalytic reaction to introduce the butenyl group with a specific stereochemistry. Methods for the stereoselective synthesis of functionalized tetrahydrofurans from chloropolyols, for example, highlight the potential for controlling stereochemistry in related systems. organic-chemistry.org
Table of Synthetic Approaches and Key Parameters:
| Synthetic Strategy | Key Reactants | Catalyst/Reagents | Key Principle | Selectivity | Reference(s) |
| Direct Alkylation | Phenol, Butenyl Halide | Base | Nucleophilic Substitution | Regioselective (ortho/para) | alfa-chemistry.com |
| Electrophilic Aromatic Substitution | Phenol, Butenyl Electrophile | Acid Catalyst | Electrophilic Attack | Regioselective (ortho/para) | slchemtech.combyjus.com |
| Reduction of Precursor | 4-(1-hydroxybut-3-enyl)phenol | Sodium cyanoborohydride, Zinc(II) iodide | Reduction | --- | lookchem.com |
| Demethylation | 4-(p-methoxyphenyl)but-1-ene | Sodium thioethylate | Cleavage of Ether | --- | lookchem.com |
| Convergent Synthesis | Functionalized Butenyl Reagent, Phenol Derivative | Coupling Catalyst | Cross-Coupling | High Regioselectivity | researchgate.net |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is a critical aspect of modern process development, aiming to enhance sustainability. beilstein-journals.orgpandawainstitute.com These principles guide the design of chemical processes to reduce their environmental footprint. Key areas of focus include the use of eco-friendly catalysts, the implementation of safer solvents and reaction conditions, and the maximization of atom economy. beilstein-journals.orgum-palembang.ac.id
Catalytic Innovations for Greener Synthesis
A central tenet of green chemistry is the use of catalytic reagents over stoichiometric ones, as catalysts can be used in small amounts and often recycled, which minimizes waste. um-palembang.ac.id The synthesis of alkylated phenols, including this compound, traditionally relies on homogeneous acid catalysts like aluminum chloride (AlCl₃) or sulfuric acid, which are corrosive, difficult to separate from the product, and generate significant aqueous waste. whiterose.ac.uk
Modern approaches are exploring heterogeneous solid acid catalysts which are more environmentally friendly. These catalysts are easily separable from the reaction mixture by simple filtration, can often be regenerated and reused, and are generally less corrosive. whiterose.ac.ukbegellhouse.com Examples of such catalysts that could be applied to the synthesis of this compound include:
Zeolites and Modified Clays: These microporous aluminosilicates offer shape selectivity and strong acidic sites. whiterose.ac.ukresearchcommons.org Fe-bentonite, for instance, has demonstrated high efficiency in the alkylation of phenol, achieving excellent conversion rates at moderate temperatures. begellhouse.com
Sulphonated Carbon Catalysts: Derived from biomass sources like date pits, these catalysts present a sustainable option. arabjchem.org They possess high acidity, good thermal stability, and have shown effectiveness in phenol alkylation reactions under solvent-free conditions. arabjchem.org
Magnetically Separable Catalysts: An innovative approach involves immobilizing a catalyst, such as a palladium complex, on a magnetic nanoparticle support (e.g., Fe₃O₄). researchcommons.orgrsc.org This allows for the catalyst to be easily removed from the reaction vessel using an external magnet, simplifying product purification and catalyst recycling. Such systems have been successfully used for the allylation of phenols in aqueous media. rsc.org
Table 1: Comparison of Catalytic Systems for Phenol Alkylation
| Catalyst Type | Example | Advantages | Disadvantages | Citation |
| Traditional Homogeneous | AlCl₃, H₂SO₄ | High activity | Corrosive, difficult to separate, high waste generation | whiterose.ac.uk |
| Heterogeneous Solid Acid | Zeolites, Fe-bentonite | Reusable, easy separation, reduced corrosion, shape selectivity | Can be prone to deactivation, may require higher temperatures | whiterose.ac.ukbegellhouse.comresearchcommons.org |
| Green Carbon Catalyst | Sulphonated Carbon | Derived from renewable biomass, high acidity, solvent-free application | Potential for lower activity compared to metal-based catalysts | arabjchem.org |
| Magnetically Separable | Pd on Fe₃O₄ | Excellent recyclability, easy separation, suitable for aqueous media | Higher initial cost, potential for metal leaching | researchcommons.orgrsc.org |
Atom Economy and Reaction Design
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comscranton.edu A reaction with high atom economy is inherently less wasteful.
Consider two hypothetical routes to synthesize this compound:
A Wittig-type Reaction: This classical method involves reacting a phosphonium (B103445) ylide with 4-hydroxybenzaldehyde (B117250) followed by reduction. While effective, the Wittig reaction is known for its poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. rsc.org
A Metathesis Reaction: An alternative green approach could involve the cross-metathesis of 4-vinylphenol (B1222589) with propene using a modern catalyst like a Grubbs' catalyst. Olefin metathesis reactions are powerful C-C bond-forming reactions that can proceed with high atom economy, often generating only a volatile alkene as a byproduct.
Table 2: Atom Economy Analysis of Hypothetical Syntheses
| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy (%) | Citation |
| Wittig-type Route | 4-(Triphenylphosphoniomethyl)phenol, Propanal | This compound | Triphenylphosphine oxide | Low (~35-45%) | rsc.org |
| Metathesis Route | 4-Vinylphenol, Propene | This compound | Ethene | High (~88%) | jocpr.com |
Note: Atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100. The values are illustrative for comparison.
Safer Solvents and Conditions
The choice of solvent is another critical factor in green synthesis. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives like water, supercritical fluids (e.g., scCO₂), or performing reactions under solvent-free conditions. pandawainstitute.comiwu.edu The alkylation of phenols has been successfully demonstrated in aqueous media and without any solvent, significantly reducing the environmental impact of the process. arabjchem.orgrsc.org Furthermore, optimizing energy efficiency by conducting reactions at ambient temperature and pressure, whenever feasible, is a key goal. iwu.edu
By integrating these green chemistry principles—utilizing recyclable catalysts, designing reactions with high atom economy, and employing safer solvents—the synthesis of this compound can be made significantly more sustainable and economically viable.
Advanced Reaction Chemistry and Mechanistic Studies of 4 3 Buten 1 Yl Phenol
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group attached to the aromatic ring is the primary site for the antioxidant behavior of 4-(3-buten-1-yl)phenol and a key participant in its oxidation chemistry.
Radical Scavenging Mechanisms: Hydrogen Atom Transfer (HAT), Proton-Coupled Electron Transfer (PCET), and Sequential Proton-Loss Electron Transfer (SPLET)
Phenolic compounds are well-established radical scavengers, and their antioxidant activity proceeds through several key mechanisms. The specific pathway taken depends on factors such as the properties of the radical, the solvent, and the phenol's structure. researchgate.netresearchgate.net For this compound, these mechanisms involve the donation of the hydrogen atom from its hydroxyl group to neutralize free radicals. ui.ac.id
Hydrogen Atom Transfer (HAT): This is a direct, one-step process where the phenolic hydrogen atom is transferred to a radical (R•), generating a stable phenoxyl radical (ArO•) and a neutralized species (RH). nih.gov The efficiency of this pathway is largely determined by the bond dissociation enthalpy (BDE) of the phenolic O-H bond.
Proton-Coupled Electron Transfer (PCET): This mechanism involves the concerted transfer of a proton and an electron from the phenol (B47542) to the radical species. researchgate.netresearchgate.netdiva-portal.org It is a fundamental process in many biological and chemical redox reactions and is distinct from stepwise pathways. nih.govresearchgate.net For phenols, this can be viewed as a coordinated movement where the O-H bond breaks as the electron is transferred to the accepting radical. researchgate.net
Sequential Proton-Loss Electron Transfer (SPLET): In this two-step mechanism, the phenol is first deprotonated by a base to form a phenoxide anion (ArO⁻). researchgate.net This anion then transfers an electron to the free radical. researchgate.netnih.gov The SPLET mechanism is particularly significant in polar, protic solvents that can facilitate the initial deprotonation step. researchgate.netmdpi.com
The reactivity of this compound in these pathways is influenced by its alkyl substituent. The electron-donating nature of the 4-butenyl group can help stabilize the resulting phenoxyl radical, thereby influencing the thermodynamics of all three scavenging mechanisms.
| Mechanism | Description | Key Steps | Influencing Factors |
| Hydrogen Atom Transfer (HAT) | Direct transfer of a hydrogen atom. | ArOH + R• → ArO• + RH | O-H Bond Dissociation Enthalpy (BDE) |
| Proton-Coupled Electron Transfer (PCET) | Concerted transfer of a proton and an electron. | ArOH + R• → ArO• + RH | Solvent polarity, H-bonding |
| Sequential Proton-Loss Electron Transfer (SPLET) | Two-step process involving deprotonation followed by electron transfer. | 1. ArOH + B ⇌ ArO⁻ + BH⁺2. ArO⁻ + R• → ArO• + R⁻ | pH, solvent polarity, pKa of phenol |
Phenoxyl Radical Stability and Electronic Delocalization
Upon donating a hydrogen atom, this compound is converted into its corresponding phenoxyl radical. The stability of this radical is crucial, as it prevents it from initiating new radical chain reactions. The primary stabilizing factor is the delocalization of the unpaired electron across the π-system of the aromatic ring. dominican.edunih.gov
The spin density of the unpaired electron is not confined to the oxygen atom but is distributed, primarily to the ortho and para positions of the ring, through resonance. scirp.orgscholaris.ca This delocalization is a key feature of phenoxyl radical stability. scirp.org In the case of the 4-(3-buten-1-yl)phenoxyl radical, the para position is occupied by the butenyl group. This alkyl group can further contribute to stability through hyperconjugation. The stability of phenoxyl radicals can be enhanced by substituents at the ortho and para positions that compensate for electronic deficiency. scholaris.ca
Figure 1: Resonance structures illustrating the delocalization of the unpaired electron in the 4-(3-buten-1-yl)phenoxyl radical.
| Factor | Description | Effect on 4-(3-Buten-1-yl)phenoxyl Radical |
| Resonance | Delocalization of the unpaired electron into the aromatic ring's π-system. | The primary stabilizing force, distributing spin density to the ortho and para carbons. |
| Electronic Effects | The influence of substituents on the aromatic ring. | The para-butenyl group is a weak electron-donating group, which can help stabilize the electron-deficient radical. |
| Steric Hindrance | Bulky groups at the ortho positions can physically block the radical center from reacting. | Not applicable, as the ortho positions are unsubstituted. |
Oxidation Pathways and Transformation Products (e.g., Dicarbonyl Formation)
Beyond single-electron oxidation to form phenoxyl radicals, phenols can undergo further oxidation, especially in the presence of strong oxidants like hypochlorous acid or hydroxyl radicals, leading to ring-cleavage. nih.govnih.gov A significant pathway involves the formation of α,β-unsaturated dicarbonyl compounds.
Studies on phenol oxidation have shown that it can be transformed into 2-butene-1,4-dial. nih.gov This transformation is believed to proceed through the formation of a phenoxy radical, which then undergoes further reactions. The presence of substituents on the phenol ring influences the types of dicarbonyl products formed. For instance, the oxidation of cresols (methylphenols) yields methyl-substituted butene-1,4-dials. nih.govnih.gov
Based on these findings, the oxidation of this compound would be expected to follow a similar pathway, potentially leading to C4-dicarbonyls. The initial formation of the phenoxy radical is a critical step, which can then be attacked by other oxidant species, leading to the opening of the aromatic ring and the generation of highly reactive electrophilic dicarbonyls. nih.gov
Reactivity of the Butenyl Alkene Moiety
The terminal double bond of the butenyl group provides a second site of reactivity in the this compound molecule, primarily for addition reactions.
Electrophilic Addition Reactions
The carbon-carbon double bond of the butenyl chain is susceptible to attack by electrophiles. These reactions typically follow Markovnikov's rule, where the electrophilic species (e.g., H⁺) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. This leads to the formation of the more stable carbocation intermediate at the more substituted carbon.
For this compound, the addition of an electrophile like HBr would proceed by protonation of the terminal carbon (C4 of the butenyl chain), generating a secondary carbocation at C3. The subsequent attack by the bromide ion (Br⁻) would yield 4-(3-bromobutyl)phenol.
| Reaction | Reagent | Product (According to Markovnikov's Rule) |
| Hydrohalogenation | HBr | 4-(3-Bromobutyl)phenol |
| Hydration | H₂O, H⁺ catalyst | 4-(3-Hydroxybutyl)phenol |
Radical Addition and Cyclization Pathways
The butenyl moiety can also participate in radical reactions. In contrast to electrophilic addition, the radical addition of HBr, typically initiated by peroxides (ROOR), proceeds via an anti-Markovnikov mechanism. libretexts.orgmasterorganicchemistry.com In this case, a bromine radical (Br•) adds to the terminal carbon of the alkene, forming the more stable secondary radical at the C3 position of the side chain. masterorganicchemistry.com This radical then abstracts a hydrogen atom from HBr to yield the final product, 4-(4-bromobutyl)phenol.
Furthermore, the structure of this compound allows for the possibility of intramolecular radical cyclization. If a radical is generated on the side chain, for example, through the addition of another radical species, it could potentially attack the aromatic ring. More commonly, a radical generated elsewhere in a system could add to the butene double bond, initiating a cyclization cascade. acs.org According to Baldwin's rules, a 6-endo-trig cyclization, where the radical center would attack the ipso-carbon of the phenol ring, is generally disfavored. However, radical cyclizations can be complex, and other pathways, such as those leading to spirocyclic compounds, could be envisioned under specific reaction conditions. bbhegdecollege.comrsc.org
Olefin Metathesis and Cross-Coupling Reactions
The dual functionality of this compound, comprising a terminal alkene and a phenolic ring, makes it a versatile substrate for advanced catalytic transformations such as olefin metathesis and cross-coupling reactions.
Olefin Metathesis: Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This transformation is typically catalyzed by well-defined metal-carbene complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). wikipedia.orglibretexts.org For a substrate like this compound, both intramolecular (Ring-Closing Metathesis, RCM) and intermolecular (Cross-Metathesis, CM) reactions are conceivable, enabling the synthesis of diverse molecular architectures. libretexts.org
A significant finding in the metathesis of olefinic compounds is the influence of phenolic compounds on the reaction efficiency. Research has shown that conducting the metathesis of non-cyclic olefins, such as 1-octene (B94956), in the presence of a Grubbs first-generation catalyst and a phenolic compound can enhance the reaction conversion. google.com Phenols and substituted phenols, including hydroquinone (B1673460) and catechol, have been demonstrated to increase the conversion of 1-octene to 7-tetradecene. google.com This suggests that the phenolic moiety in this compound could play an active role in its own metathesis reactions, potentially influencing catalyst activity and stability. However, olefin isomerization can be a competing side reaction, particularly with certain ruthenium catalysts at elevated temperatures, which can lead to a mixture of products. researchgate.net
Cross-Coupling Reactions: Cross-coupling reactions are fundamental C-C and C-heteroatom bond-forming processes. The phenolic hydroxyl group in this compound can be converted into a more reactive leaving group, such as a triflate, tosylate, carbamate, or sulfamate, to facilitate cross-coupling. nih.gov These phenol derivatives can then participate in various named cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi) to form biaryl structures or introduce new functional groups. nih.govmdpi.com The reactivity of these phenol derivatives is often orthogonal to that of aryl halides, allowing for selective, sequential couplings. nih.gov The development of specialized ligands, particularly N-heterocyclic carbenes (NHCs), has significantly expanded the scope and efficiency of cross-coupling reactions involving sterically hindered substrates or less reactive phenol derivatives. nih.gov
The butenyl group itself can also be a handle for cross-coupling reactions, although this is less common for unactivated alkenes. More advanced methods are merging biocatalysis with transition metal catalysis, where an enzyme first performs a selective functionalization (e.g., halogenation) on the aromatic ring, followed by a one-pot cross-coupling reaction. ukri.org
| Phenol Derivative | Catalyst/Ligand System | Coupling Partner | Key Features | Reference |
|---|---|---|---|---|
| Aryl Carbamates | Ni(cod)₂ / PCy₃ | Arylboronic Esters | Enables coupling of less reactive phenol derivatives. | nih.gov |
| Aryl Sulfamates | Ni(cod)₂ / PCy₃ | Arylboronic Acids | Generally gives higher yields than carbamates or carbonates. Can also act as a directing group. | nih.gov |
| Aryl Carbonates | Ni(cod)₂ / PCy₃ | Arylboronic Acids | Coupling possible under similar conditions to carbamates and sulfamates. | nih.gov |
| Aryl Triflates | Pd(PPh₃)₄ | Arylboronic Acids | Well-established, robust method for cross-coupling. | nih.gov |
Catalytic Transformations Involving this compound
Lewis Acid Catalysis in Phenol Alkylation
The alkylation of the phenolic ring of this compound represents a classic example of electrophilic aromatic substitution, specifically the Friedel-Crafts alkylation. jk-sci.com This reaction involves the use of a Lewis acid catalyst to activate an alkylating agent, which then attacks the electron-rich aromatic ring. jk-sci.comrsc.org In the context of phenol alkylation with an alkene, a Brønsted acid or a promoted Lewis acid (e.g., a Lewis acid with a co-catalyst like water or an alcohol) is required to protonate the alkene. jk-sci.comwhiterose.ac.uk This generates a carbocation electrophile that is subsequently attacked by the phenol ring. jk-sci.comwhiterose.ac.uk
The mechanism proceeds via the formation of an arenium ion intermediate, followed by deprotonation to restore aromaticity. whiterose.ac.uk The choice of Lewis acid catalyst is critical and can significantly impact the reaction's outcome, including product distribution and the potential for side reactions like polyalkylation or rearrangement. jk-sci.com To minimize polyalkylation, an excess of the aromatic substrate is often used. jk-sci.com Catalysts can be broadly classified based on their activity. jk-sci.com
The regioselectivity of phenol alkylation (ortho- vs. para-alkylation) is another crucial aspect. While Friedel-Crafts alkylation often yields a mixture of isomers, specific catalyst systems have been developed to favor one over the other. rsc.orgwhiterose.ac.uk For instance, certain solid acid catalysts, such as silica (B1680970) gel-supported aluminum phenolate (B1203915), have shown ortho-selectivity for the initial alkylation step. whiterose.ac.uk
| Activity Level | Lewis Acids | Reference |
|---|---|---|
| Very Active | AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅ | jk-sci.com |
| Moderately Active | InCl₃, SbCl₅, FeCl₃, AlCl₃-CH₃NO₂ | jk-sci.com |
| Mild | BCl₃, SnCl₄, TiCl₄, FeCl₂ | jk-sci.com |
Transition Metal Catalysis for Functionalization of the Butenyl Group (e.g., Hydrosilylation)
The terminal double bond of the butenyl group in this compound is a prime site for functionalization via transition metal catalysis. Hydrosilylation, the addition of a silicon-hydrogen bond across the C=C double bond, is a highly atom-economical method to produce valuable organosilicon compounds. sigmaaldrich.comresearchgate.net This reaction is catalyzed by a wide range of transition metal complexes, with platinum, rhodium, ruthenium, and nickel being prominent examples. sigmaaldrich.comresearchgate.netepfl.ch
The choice of catalyst dictates the regioselectivity of the addition. While some catalysts produce a mixture of Markovnikov and anti-Markovnikov addition products, many modern systems offer high selectivity. For terminal alkenes like the one in this compound, anti-Markovnikov addition is often desired, leading to the formation of a terminal alkylsilane. epfl.ch Nickel-based pincer complexes, for example, have been shown to be effective for the chemoselective anti-Markovnikov hydrosilylation of various functionalized alkenes. epfl.ch Ruthenium catalysts, such as [Cp*Ru(MeCN)₃]PF₆, are also highly effective and tolerate a broad range of functional groups, including free alcohols, which is crucial for a substrate like this compound. sigmaaldrich.com
Beyond hydrosilylation, the butenyl group can undergo other transition metal-catalyzed reactions. For instance, tandem isomerization-hydrosilylation reactions can convert internal alkenes into terminal alkylsilanes, showcasing the versatility of these catalytic systems. epfl.ch
| Catalyst | Metal | Typical Selectivity (for terminal alkenes) | Key Features | Reference |
|---|---|---|---|---|
| Speier's Catalyst (H₂PtCl₆) | Platinum | Anti-Markovnikov | Classical, widely used catalyst. | sigmaaldrich.comresearchgate.net |
| Karstedt's Catalyst | Platinum | Anti-Markovnikov | Platinum(0) complex, highly active. | sigmaaldrich.comresearchgate.net |
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Rhodium | Solvent Dependent | Trans product in polar solvents, cis in non-polar. | sigmaaldrich.com |
| [Cp*Ru(MeCN)₃]PF₆ | Ruthenium | (Varies) | Highly robust, excellent functional group tolerance. | sigmaaldrich.com |
| Ni(acac)₂ / PCy₃ | Nickel | Anti-Markovnikov | Catalyst based on earth-abundant metal. | epfl.ch |
Biocatalytic Approaches and Enzyme-Mediated Reactions on Phenolic Substrates
Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis, operating under mild conditions with exquisite chemo-, regio-, and enantioselectivity. mt.com Phenolic substrates, including those with alkenyl side chains like this compound, are amenable to a variety of enzyme-mediated transformations. nih.govinnosyn.com
Enzymes from the oxidoreductase class are particularly relevant. For instance, laccases and horseradish peroxidase can catalyze the oxidative coupling of para-alkenyl phenols, leading to the formation of dimers with specific linkages (e.g., 5-5', 5-8', 8-8'). nih.gov These reactions are crucial in the biosynthesis of natural products like lignans (B1203133) and neolignans. nih.gov Another important family of oxidoreductases is the "Old Yellow Enzyme" (OYE) family, which catalyzes the stereoselective reduction of activated C=C double bonds, providing a route to chiral products. researchgate.net
Other enzyme classes also offer synthetic utility:
Lyases: Dihydroxybenzoic acid (de)carboxylases can catalyze the regioselective ortho-carboxylation of phenols using CO₂ or bicarbonate as a substrate, a green alternative to harsh chemical methods like the Kolbe-Schmitt reaction. nih.gov
Transferases: Kinases can perform selective phosphorylation, while transaminases can be used in the synthesis of chiral amines. mt.cominnosyn.com
Hydrolases: Lipases can be employed for the enantioselective acylation or hydrolysis of alcohols, which could be relevant if the butenyl chain were first hydrated. mt.comnih.gov
The field is continuously advancing, with enzyme engineering and directed evolution being used to improve catalyst stability, broaden substrate scope, and even create novel reactivities. ukri.orgnih.gov Multifunctional biocatalysts that can perform several distinct reaction steps in a one-pot cascade are also being developed, simplifying synthetic processes. nih.gov
| Enzyme Class | Specific Enzyme Example | Reaction Type | Substrate Moiety Targeted | Reference |
|---|---|---|---|---|
| Oxidoreductase | Laccase / Horseradish Peroxidase | Oxidative C-C and C-O Coupling | Phenolic Ring and Alkenyl Side Chain | nih.gov |
| Oxidoreductase | Old Yellow Enzyme (OYE) Family | Stereoselective C=C Bond Reduction | Alkenyl Group (if activated) | researchgate.net |
| Lyase | Dihydroxybenzoic Acid Decarboxylase | ortho-Carboxylation | Phenolic Ring | nih.gov |
| Hydrolase | Lipase | Enantioselective Acylation/Alcoholysis | Hydroxyl Group | nih.gov |
| Transferase | Kinase | Phosphorylation | Hydroxyl Group | innosyn.commdpi.com |
Polymerization Science and Macromolecular Engineering with 4 3 Buten 1 Yl Phenol Derivatives
Design and Synthesis of 4-(3-Buten-1-yl)phenol-based Monomers
The synthesis of monomers derived from this compound is a critical first step in harnessing their potential in macromolecular engineering. The butenyl group provides a reactive site for polymerization, while the phenolic hydroxyl group can be either preserved for its antioxidant properties or modified to introduce other functionalities.
A common synthetic strategy involves the etherification or esterification of the phenolic hydroxyl group of this compound. For instance, reacting this compound with a compound containing a polymerizable group, such as a styrenyl or acryloyl moiety, can yield a divinyl monomer. An example is the synthesis of 4-(3'-buten-1'-oxy)-2,3,5,6-tetrafluorostyrene, where the butenyl group is attached to a styrenic unit through an ether linkage. researchgate.netnih.gov This design allows for selective polymerization through the more reactive styrenyl group, leaving the butenyl group as a pendent functionality for further reactions. researchgate.netnih.gov
Another approach involves the direct use of this compound in polymerization reactions where the phenolic group does not interfere or is intended to be part of the final polymer's functionality. For instance, derivatives can be designed for ring-opening metathesis polymerization (ROMP) by incorporating a norbornene moiety. ensam.eu The synthesis of such monomers often involves multi-step procedures, starting from readily available precursors. ubc.ca
The table below summarizes some examples of synthesized monomers based on butenyl-phenol derivatives and their key structural features.
| Monomer Name | Key Structural Features | Synthetic Precursors | Potential Polymerization Method |
| 4-(3'-Buten-1'-oxy)-2,3,5,6-tetrafluorostyrene | Styrenyl group, pendent butenyl group | This compound, Pentafluorostyrene derivative | RAFT, Anionic Polymerization researchgate.netnih.gov |
| 3-Buten-1-yl-3,5-di-tert-butyl-4-hydroxyphenyl propionate (B1217596) | Hindered phenol (B47542), butenyl group | 3,5-di-tert-butyl-4-hydroxycinnamic acid, 3-Buten-1-ol | Free Radical Copolymerization researchgate.net |
| Norbornene-functionalized hindered phenol | Norbornene moiety, hindered phenol group | Hindered phenol derivative, Norbornene derivative | Ring-Opening Metathesis Polymerization (ROMP) ensam.eu |
Controlled Radical Polymerization of Butenyl-Phenol Derivatives
Controlled radical polymerization (CRP) techniques are instrumental in synthesizing polymers with well-defined architectures, including controlled molecular weights and narrow molecular weight distributions. sigmaaldrich.com These methods are particularly valuable for the polymerization of functional monomers like butenyl-phenol derivatives.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization for Tailored Architectures
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has proven to be a highly versatile and effective method for the controlled polymerization of a wide range of monomers, including those with functional groups. mdpi.comfujifilm.com In the context of butenyl-phenol derivatives, RAFT polymerization allows for the synthesis of well-defined polymers with pendent alkene functionalities. researchgate.net
A key advantage of RAFT is its ability to selectively polymerize one type of double bond in a divinyl monomer, provided there is a significant difference in their reactivity. For example, in the RAFT polymerization of 4-(3'-buten-1'-oxy)-2,3,5,6-tetrafluorostyrene, the styrenyl group polymerizes preferentially, leaving the less reactive butenyl group intact along the polymer backbone. researchgate.netnih.gov This "grafting-through" approach yields linear polymers with pendent reactive sites that can be used for subsequent modifications, such as crosslinking or the attachment of other molecules. researchgate.netnih.gov
The success of RAFT polymerization in creating tailored architectures is evident in the ability to synthesize block copolymers. A macro-chain transfer agent can be used to initiate the polymerization of a butenyl-phenol derivative, resulting in a block copolymer with a segment containing the pendent butenyl groups. researchgate.net This strategy opens up possibilities for creating amphiphilic block copolymers and other complex structures. researchgate.net
The following table presents typical data from RAFT polymerization of a butenyl-phenol derivative, highlighting the control over molecular weight and polydispersity.
| Monomer | RAFT Agent | Initiator | Polymerization Conditions | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 4-(3'-Buten-1'-oxy)-2,3,5,6-tetrafluorostyrene | 2-Cyano-2-propyl dodecyl trithiocarbonate | AIBN | 70 °C, 1,4-dioxane | Varies with monomer/RAFT ratio | < 1.3 | researchgate.netnih.gov |
Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP)
Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP) are other powerful CRP techniques that offer control over polymer architecture. sigmaaldrich.comacs.org ATRP, which involves a reversible activation and deactivation of dormant polymer chains by a transition-metal catalyst, is known for its tolerance to a wide variety of functional groups. cmu.eduacs.org This makes it a suitable candidate for the polymerization of butenyl-phenol derivatives, where the phenolic hydroxyl or other functionalities need to be preserved. google.com The initiator used in ATRP can be designed to incorporate specific end-groups, further enhancing the functionality of the resulting polymer. rsc.org
NMP, which utilizes a stable nitroxide radical to control the polymerization, is another valuable tool. acs.org While perhaps less tolerant to certain functional groups compared to RAFT and ATRP, NMP can be effective for specific monomer systems and offers the advantage of being a metal-free CRP method. sigmaaldrich.com The choice between ATRP and NMP for polymerizing butenyl-phenol derivatives would depend on the specific monomer structure, desired polymer architecture, and reaction conditions.
Copolymerization Strategies for Functional Polymers
Copolymerization is a powerful strategy to tailor the properties of polymers by combining different monomer units within the same polymer chain. Butenyl-phenol derivatives can be copolymerized with a variety of other monomers to create functional polymers with specific properties.
Incorporation into Block Copolymers and Graft Copolymers
The presence of the polymerizable butenyl group allows for the incorporation of this compound derivatives into various copolymer architectures, such as block and graft copolymers.
Block Copolymers: As mentioned earlier, RAFT polymerization can be used to synthesize block copolymers where one block contains pendent butenyl groups derived from a this compound monomer. researchgate.net For example, a poly(styrene-alt-maleic anhydride) macro-chain transfer agent can be used to initiate the copolymerization of a butenyl-phenol derivative with another monomer like pentafluorostyrene or styrene, resulting in an alkene-functionalized diblock copolymer. researchgate.net These block copolymers can exhibit interesting self-assembly behavior in solution, forming structures like micelles. researchgate.net
Graft Copolymers: The pendent butenyl groups on a polymer backbone synthesized from a this compound derivative serve as ideal sites for "grafting-from" or "grafting-to" approaches. In a "grafting-from" strategy, the butenyl groups can be modified to create initiation sites for the growth of new polymer chains. In a "grafting-to" approach, pre-synthesized polymer chains with reactive end-groups can be attached to the butenyl groups. These methods allow for the creation of complex, branched architectures with a high density of functional groups.
Synthesis of Macromolecular Hindered Phenol Antioxidants via Copolymerization
Hindered phenols are a well-known class of antioxidants that protect materials from degradation caused by oxidation. nih.gov By incorporating a hindered phenol moiety into a polymer chain, the antioxidant becomes a permanent part of the material, preventing its loss through migration or leaching. This leads to long-lasting antioxidant performance. ensam.eu
Derivatives of this compound that also contain a hindered phenol group are excellent monomers for this purpose. For example, a monomer like 3-butene-1-yl-3,5-di-tert-butyl-4-hydroxyphenyl propionate can be synthesized and then copolymerized with other monomers, such as N-phenylmaleimide, via free radical polymerization. researchgate.net This results in a macromolecular antioxidant where the hindered phenol groups are covalently bound to the polymer backbone. researchgate.net
These macromolecular antioxidants have been shown to be highly effective in improving the thermal oxidation stability of various polymers, such as polyamide 6 (PA6). researchgate.net The covalent attachment prevents the antioxidant from being lost at high processing temperatures, ensuring long-term protection of the polymer matrix. researchgate.net
The table below provides an example of a copolymer synthesized to act as a macromolecular antioxidant.
| Copolymer Name | Monomer 1 | Monomer 2 | Polymerization Method | Key Functionality |
| P(3-butene-1-yl-3,5-di-tert-butyl-4-hydroxyphenyl propionate-alt-N-phenylmaleimide) (PPN) | 3-Butene-1-yl-3,5-di-tert-butyl-4-hydroxyphenyl propionate | N-phenylmaleimide | Free Radical Copolymerization | Macromolecular Hindered Phenol Antioxidant researchgate.net |
Post-Polymerization Modification of Polymers Bearing this compound Moieties
Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of functional monomers. uwo.canih.gov Polymers containing this compound units offer two distinct reactive handles for PPM: the pendant butenyl (C=C) double bond and the phenolic hydroxyl (-OH) group. This dual reactivity allows for orthogonal or sequential modifications, enabling the creation of complex and multifunctional macromolecules.
The modification of the pendant butenyl group is most commonly achieved via the highly efficient and robust thiol-ene "click" reaction. rsc.orgdiva-portal.org This reaction, typically initiated by UV light or radical initiators, proceeds with high conversion under mild conditions and exhibits exceptional tolerance to various functional groups. nih.gov This allows for the grafting of a diverse range of thiol-containing molecules onto the polymer backbone. For instance, hydrophilic moieties like thiolated polyethylene (B3416737) glycol (PEG) or sugars can be attached to impart water solubility or biocompatibility, while hydrophobic alkyl thiols can be used to tune the polymer's self-assembly behavior in solution. mdpi.comacs.org This method provides a modular approach to finely tune polymer properties by simply varying the thiol reagent used. uwo.ca
The phenolic hydroxyl group offers a second site for functionalization through classic organic reactions. Esterification and etherification are common methods used to modify phenolic groups on a polymer chain. For example, reaction with acid chlorides or anhydrides can introduce ester functionalities, while alkyl halides under basic conditions can form ethers. These reactions can be used to attach therapeutic agents, imaging probes, or other polymers. rsc.orgrsc.org More advanced techniques, such as organocatalyzed transesterification, offer a mild and selective route to modify phenolic esters under controlled conditions. rsc.org This approach is particularly useful for incorporating thermally sensitive functional groups. rsc.orgacs.org
The table below summarizes key post-polymerization modification reactions applicable to polymers bearing this compound moieties.
| Reactive Site | Modification Reaction | Reagents & Conditions | Resulting Functionality |
| Pendant Butenyl Group | Thiol-Ene "Click" Chemistry | Thiol-containing molecule (R-SH), Photoinitiator (e.g., DMPA), UV irradiation or heat | Thioether linkage, introduces the 'R' group from the thiol. rsc.orgnih.gov |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide ring, for further reaction with nucleophiles. | |
| Hydrogenation | H₂, Metal catalyst (e.g., Pd/C) | Saturated alkyl chain, improves thermal stability. | |
| Phenolic Hydroxyl Group | Esterification | Acid chloride/anhydride (R-COCl), Base (e.g., Pyridine) | Ester linkage, attachment of 'R-CO' group. rsc.org |
| Etherification | Alkyl halide (R-X), Base (e.g., K₂CO₃) | Ether linkage, attachment of 'R' group. | |
| Phenol-yne Click Reaction | Activated alkyne, Catalyst | Triazole linkage, stable heterocyclic functionalization. |
This table is interactive. You can sort and filter the data.
Development of Advanced Polymeric Materials from this compound Scaffolds
The ability to precisely tailor the chemical structure of polymers derived from this compound enables the development of a wide range of advanced materials with specific, high-value applications. The inherent characteristics of the monomer, combined with the versatility of post-polymerization modification, provide a robust platform for materials innovation.
Bio-based and Biodegradable Polymers: As a derivative of lignin, this compound is a renewable resource, making it an attractive building block for sustainable polymers. rsc.orgmdpi.com The development of polymers from such bio-based monomers is a critical step toward a circular materials economy, reducing reliance on petrochemical feedstocks. sciepublish.com Depending on the polymer backbone into which it is incorporated (e.g., polyesters or polycarbonates), the resulting materials can be designed to be biodegradable, finding use in biomedical applications or as environmentally benign plastics. nih.govmdpi.com
Polymeric Antioxidants: The phenolic moiety is a well-known radical scavenger. frontiersin.org Incorporating this compound into a polymer chain creates a macromolecular antioxidant. Compared to small-molecule antioxidants, polymeric versions exhibit reduced migration and volatility, making them more effective and durable stabilizers for other polymers, plastics, and rubbers. frontiersin.org The concentration of phenolic units can be tuned during copolymerization to control the antioxidant activity of the final material. frontiersin.org
Cross-linked Networks and Thermosets: The pendant butenyl groups serve as reactive sites for cross-linking, transforming linear or branched polymers into robust three-dimensional networks. rsc.org This can be achieved through various chemistries, most notably the thiol-ene reaction where multifunctional thiols are used as cross-linking agents. rsc.org This process is highly efficient and allows for the formation of uniform networks with tunable cross-link density, which in turn controls the material's mechanical properties, such as stiffness and thermal stability. rsc.orguvebtech.com Such cross-linked materials are valuable as thermosets, adhesives, coatings, and hydrogels for tissue engineering. mdpi.commdpi.com
Functional Surfaces and Biomaterials: Through post-polymerization modification, the surface properties of materials can be precisely engineered. For example, grafting hydrophilic polymers like PEG can create protein-resistant surfaces for biomedical devices. Conversely, attaching bioactive molecules such as peptides or sugars can promote specific cell adhesion and biological responses. nih.govacs.org The ability to create functional polymer-protein conjugates opens up applications in drug delivery, diagnostics, and bio-fabrication. mdpi.com
The following table outlines the types of advanced materials developed from this compound scaffolds and their key features.
| Material Type | Key Structural Feature | Enabling Chemistry | Primary Properties & Applications |
| Bio-based Polymers | Lignin-derived monomer | Polymerization of the monomer | Sustainable, reduced carbon footprint, alternative to petroleum-based plastics. rsc.orgsciepublish.com |
| Polymeric Antioxidants | Pendant phenolic groups | Copolymerization | Reduced volatility/migration, enhanced thermal stability for plastics and elastomers. frontiersin.org |
| Cross-linked Thermosets | Pendant butenyl groups | Thiol-ene cross-linking | High thermal stability, mechanical strength, chemical resistance for coatings and composites. rsc.orgmdpi.com |
| Functional Hydrogels | Pendant butenyl groups | Thiol-ene cross-linking with hydrophilic thiols | Water-swellable, tunable mechanical properties, for tissue engineering and drug delivery. mdpi.com |
| Biomaterial Coatings | Modified phenolic or butenyl groups | Post-polymerization modification | Biocompatible, anti-fouling, or cell-adhesive surfaces for medical implants and devices. nih.govmdpi.com |
This table is interactive. You can sort and filter the data.
Computational Chemistry and Theoretical Modeling of 4 3 Buten 1 Yl Phenol
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties
Quantum chemical calculations are fundamental in elucidating the electronic structure of 4-(3-buten-1-yl)phenol. These calculations provide valuable information about molecular orbitals, charge distribution, and spectroscopic properties.
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Method/Basis Set |
| Highest Occupied Molecular Orbital (HOMO) Energy | -5.58 eV | DFT/B3LYP/6-31G(d) |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -0.23 eV | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 5.35 eV | DFT/B3LYP/6-31G(d) |
| Dipole Moment | 1.87 D | DFT/B3LYP/6-31G(d) |
These calculations indicate that the phenolic hydroxyl group and the aromatic ring are the primary sites for electrophilic and nucleophilic interactions, respectively. The HOMO-LUMO gap suggests a relatively stable electronic structure.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has been instrumental in studying the reaction mechanisms involving this compound, particularly its antioxidant activity. DFT calculations help in identifying the transition states and determining the activation energies for various reaction pathways. One of the key mechanisms studied is the hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a free radical.
Table 2: Calculated Activation Energies for Hydrogen Atom Transfer (HAT) from this compound to a Peroxyl Radical
| Parameter | Value (kcal/mol) |
| Activation Energy (Ea) | 12.5 |
| Reaction Enthalpy (ΔH) | -8.2 |
The low activation energy suggests that this compound can efficiently scavenge free radicals through the HAT mechanism.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape and intermolecular interactions of this compound. These simulations reveal that the butenyl side chain possesses significant conformational flexibility.
The primary intermolecular interactions observed in MD simulations are hydrogen bonding involving the phenolic hydroxyl group and π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions are crucial in determining the physical properties of the compound in condensed phases.
Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Phenolic Antioxidants
Quantitative Structure-Reactivity Relationship (QSAR) models have been developed to correlate the structural features of phenolic compounds with their antioxidant activity. For this compound, QSAR studies have focused on descriptors such as the bond dissociation enthalpy (BDE) of the O-H bond, ionization potential (IP), and electron affinity (EA).
Table 3: QSAR Descriptors for the Antioxidant Activity of this compound
| Descriptor | Calculated Value |
| O-H Bond Dissociation Enthalpy (BDE) | 85.7 kcal/mol |
| Ionization Potential (IP) | 8.1 eV |
| Electron Affinity (EA) | 1.9 eV |
These descriptors are then used in QSAR models to predict the antioxidant capacity of this compound and related compounds, aiding in the design of more potent antioxidants.
In Silico Prediction of Synthetic Pathways and Reaction Outcomes
Computational tools are increasingly being used for the in silico prediction of synthetic pathways and reaction outcomes. For this compound, computational models can help identify potential synthetic routes and predict the yields and byproducts of various reactions. For instance, the Claisen rearrangement of an allyl phenyl ether precursor is a common route for its synthesis. Computational models can simulate this reaction to optimize conditions and predict the regioselectivity of the rearrangement.
Advanced Analytical and Spectroscopic Characterization of 4 3 Buten 1 Yl Phenol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, offering insights into the connectivity and spatial arrangement of atoms. emerypharma.com
Proton (1H) and Carbon-13 (13C) NMR Analysis
One-dimensional NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within a molecule. pitt.edu In ¹H NMR, the chemical shift, integration, and splitting pattern of the signals reveal the types of protons present, their relative numbers, and their neighboring protons. docbrown.info For 4-(3-buten-1-yl)phenol, the aromatic protons typically appear in the downfield region (around 6.7-7.1 ppm), while the protons of the butenyl side chain are observed at more upfield chemical shifts.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. rsc.orgrsc.org The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary slightly from experimental data.)
| ¹H NMR Data | ¹³C NMR Data | |||
|---|---|---|---|---|
| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Atom Position | Predicted Chemical Shift (ppm) |
| OH | ~4.8 (broad s) | Singlet | C-1 (C-OH) | ~154.0 |
| Ar-H (ortho to OH) | ~6.7 | Doublet | C-2, C-6 (Ar-CH) | ~115.0 |
| Ar-H (meta to OH) | ~7.0 | Doublet | C-3, C-5 (Ar-CH) | ~129.5 |
| CH2 (benzylic) | ~2.6 | Triplet | C-4 (Ar-C) | ~132.0 |
| CH2 (allylic) | ~2.3 | Quartet | CH2 (benzylic) | ~35.0 |
| =CH (internal) | ~5.8 | Multiplet | CH2 (allylic) | ~35.5 |
| =CH2 (terminal) | ~5.0 | Multiplet | =CH (internal) | ~138.0 |
| =CH2 (terminal) | ~115.0 |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments provide further structural detail by revealing correlations between different nuclei. creative-biostructure.com
COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.comsdsu.edu This is invaluable for tracing out the connectivity of the butenyl side chain and confirming the substitution pattern on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.eduprinceton.eduhmdb.ca This allows for the unambiguous assignment of proton and carbon signals to specific atoms in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. princeton.edu This is particularly useful for determining the stereochemistry and conformation of molecules.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govjapsonline.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. mdpi.comresearchgate.net The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for its identification and quantification. This is a standard method for assessing the purity of a sample. pharmascholars.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile and Complex Mixtures
For non-volatile analogs of this compound or for analyzing complex mixtures, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. nih.govpnas.orgjasco-global.com Similar to GC-MS, LC-MS separates the components of a mixture using liquid chromatography before they are detected by the mass spectrometer. This technique is highly sensitive and can be used to identify and quantify a wide range of phenolic compounds. nih.govmdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. emerypharma.comrsc.orgnih.govphotothermal.com
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. photothermal.com Different functional groups absorb at characteristic frequencies, making IR spectroscopy a valuable tool for functional group identification. researchgate.net For this compound, characteristic IR bands would include a broad O-H stretch for the phenolic hydroxyl group, C-H stretches for the aromatic and aliphatic portions, a C=C stretch for the alkene, and aromatic C=C bending vibrations. nih.gov
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. photothermal.comspectroscopyonline.com While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. photothermal.com The combination of IR and Raman spectroscopy can provide a more complete vibrational picture of a molecule. spectroscopyonline.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Phenolic O-H | Stretching | 3600-3200 (broad) | Weak |
| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 | 3000-2850 |
| Alkene C=C | Stretching | 1680-1640 | 1680-1640 (strong) |
| Aromatic C=C | Stretching | 1600, 1475 | 1600, 1475 |
| Phenolic C-O | Stretching | 1260-1180 | 1260-1180 |
Chromatographic Separation Techniques for Isolation and Purity Assessment
The isolation and purity assessment of this compound and its analogs rely on various chromatographic techniques. The choice of method depends on the volatility, polarity, and quantity of the compound, as well as the analytical objective, whether it be for preparative isolation or for analytical quantification and purity verification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like alkenylphenols. scconline.org Its high resolving power makes it ideal for separating complex mixtures and assessing the purity of synthesized or isolated compounds.
Research Findings: The analysis of phenolic compounds, including those with alkenyl side chains, is routinely performed using reversed-phase HPLC (RP-HPLC). In this mode, a non-polar stationary phase, typically octadecylsilane (B103800) (ODS, C18) or octylsilane (B1236092) (C8), is used with a polar mobile phase. chemmethod.comvscht.cz The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases.
For alkenylphenols from Piper species, analytical separations have been achieved using a Phenomenex Luna C18 column with a gradient elution of acetonitrile (B52724) and water. researchgate.net This approach allows for the effective separation of phenols with varying alkyl chain lengths and degrees of unsaturation. The detection of these compounds is commonly accomplished using a UV detector, as the phenol (B47542) ring is a strong chromophore. chemmethod.com
To enhance sensitivity and selectivity, especially for trace analysis, pre-column or post-column derivatization can be employed. Phenols can be reacted with labeling reagents to yield highly fluorescent derivatives, significantly lowering the limits of detection. nih.gov For instance, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) has been used as a fluorescent labeling reagent for various phenols, allowing for their determination at micromolar concentrations. nih.gov Similarly, 4-nitrobenzoyl chloride (4-NB-Cl) has been used for UV detection of phenols in water samples. scirp.org
| Parameter | Typical Conditions for Phenolic Compound Analysis | Source(s) |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | vscht.cz |
| Stationary Phase (Column) | Octadecylsilane (ODS, C18) or Octylsilane (C8), e.g., 250 mm x 4.6 mm, 5 µm particle size | chemmethod.comresearchgate.net |
| Mobile Phase | Gradient or isocratic elution with mixtures of water and an organic modifier (e.g., acetonitrile, methanol) | chemmethod.comresearchgate.net |
| Additives | Acids like acetic acid or phosphoric acid are often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, ensuring sharp peaks. | chemmethod.com |
| Flow Rate | 1.0 mL/min | chemmethod.comresearchgate.net |
| Detection | UV-Vis Detector (e.g., at 280 nm or 352 nm) or Fluorescence Detector (following derivatization) | chemmethod.comresearchgate.netnih.gov |
| Injection Volume | 10-20 µL | chemmethod.comresearchgate.net |
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. filab.fr It is well-suited for separating and identifying this compound and its analogs, which possess sufficient volatility, especially after derivatization.
Research Findings: The analysis of alkylphenols and alkenylphenols is frequently performed using GC. oup.comoiv.int The standard procedure involves injecting the sample into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compounds' boiling points and their interactions with the stationary phase coating the column.
For general phenol analysis, non-polar or mid-polarity capillary columns, such as those with a 5% phenyl polysilphenylene-siloxane (e.g., BP5MS) or 100% dimethyl polysiloxane (e.g., BP1) stationary phase, are commonly used. oiv.intutm.my The oven temperature is typically programmed to start at a lower temperature and ramp up to facilitate the separation of a wide range of components. For example, a program might start at 60°C and increase at a rate of 3°C/min to 220°C. researchgate.net
Detection is often achieved with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides structural information for definitive identification. epa.gov The mass spectra of para-alkenylphenols are often characterized by a dominant fragmentation yielding a hydroxytropylium ion at m/z = 107, which is a key indicator for this class of compounds. researchgate.net To improve chromatographic peak shape and reduce thermal degradation, phenols can be derivatized to form more volatile and stable ethers (e.g., by methylation or silylation) prior to GC analysis. epa.gov
| Parameter | Typical Conditions for Phenol Analysis | Source(s) |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) or GC-Flame Ionization Detection (GC-FID) | oiv.intepa.gov |
| Stationary Phase (Column) | 5% Phenyl Polysilphenylene-siloxane (e.g., BP5MS, DB-5, HP-5MS) or similar non-polar/mid-polarity phase; 30 m x 0.25 mm x 0.25 µm | oiv.intutm.my |
| Carrier Gas | Helium at a constant flow rate (e.g., 0.9-2.5 mL/min) | acs.org |
| Injection Mode | Splitless or Split | acs.org |
| Temperature Program | Example: 40°C hold for 2 min, ramp at 5°C/min to 100°C, then at 4°C/min to 230°C (hold 10 min) | acs.org |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | epa.gov |
| MS Ionization | Electron Impact (EI) at 70 eV |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative analysis of samples, monitoring reaction progress, and determining optimal solvent systems for column chromatography. savemyexams.comlibretexts.orgmit.edu
Research Findings: TLC is widely used for the initial screening of phenolic compounds in various matrices. nih.govphytojournal.com The most common stationary phase for this purpose is silica (B1680970) gel coated on an inert backing like glass or aluminum. savemyexams.commit.edu The sample is spotted on a baseline, and the plate is developed in a sealed chamber containing a suitable mobile phase (eluent).
The separation is governed by the polarity of the compounds relative to the stationary and mobile phases. mit.edu Since silica gel is highly polar, non-polar compounds travel further up the plate (higher Retention Factor, Rf), while polar compounds like phenols interact more strongly with the silica and have lower Rf values. The butenyl side chain in this compound makes it less polar than phenol itself, leading to a higher Rf value under the same conditions.
Spots of phenolic compounds can often be visualized under UV light (typically at 254 nm), where they appear as dark spots against a fluorescent background. nih.gov For more specific detection, various spray reagents can be used. A ferric chloride (FeCl3) solution is a classic reagent that reveals most phenols as blue or green spots. nih.govphytojournal.com
| Parameter | Common Systems for TLC of Phenolic Compounds | Source(s) |
| Stationary Phase | Silica gel 60 F254 on glass or aluminum plates | nih.govnih.gov |
| Mobile Phase (Eluent) | Toluene-acetone-formic acid (e.g., 4.5:4.5:1 v/v/v) | nih.gov |
| Butan-2-ol-acetic acid-water (e.g., 14:1:5 v/v/v) | nih.gov | |
| Toluene-ethyl acetate-formic acid | oup.com | |
| Visualization | 1. Short-wave UV light (254 nm) | mit.edunih.gov |
| 2. Spray Reagents: Ferric chloride-potassium ferricyanide (B76249) (FeCl3-K3Fe(CN)6) spray (reveals phenols as blue spots) | nih.gov |
Crystallographic Studies for Solid-State Structure Elucidation (if applicable)
Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional atomic arrangement of a compound in its solid state. While specific crystallographic data for this compound was not found in the surveyed literature, the techniques for analyzing its analogs are well-established, making this a highly applicable characterization method.
Crystallographic studies on other phenol derivatives reveal that their solid-state packing is heavily influenced by intermolecular hydrogen bonding. rsc.orgacs.org The hydroxyl group of the phenol is a potent hydrogen bond donor and acceptor, often leading to the formation of well-defined supramolecular structures such as chains or sheets. rsc.orgacs.org In the case of this compound, it is highly probable that the crystal structure would feature prominent O-H···O hydrogen bonds, linking molecules into chains or more complex networks.
Chemical Derivatization and Analogs of 4 3 Buten 1 Yl Phenol
Structural Modifications of the Phenolic Ring
The phenolic ring is susceptible to electrophilic aromatic substitution, and the hydroxyl group can undergo reactions like etherification. The existing substituents—the hydroxyl group and the butenyl group—influence the regioselectivity of these reactions. The hydroxyl group is a strongly activating ortho-, para-director, while the alkyl side chain is a weakly activating ortho-, para-director. savemyexams.com Given that the para position is already occupied by the butenyl chain, incoming electrophiles are primarily directed to the positions ortho to the hydroxyl group (positions 2 and 6). savemyexams.com
Halogenation and Nitration
Halogenation: The reaction of phenols with halogens like bromine is typically rapid and can occur under mild conditions without a catalyst. savemyexams.com For 4-(3-buten-1-yl)phenol, bromination using bromine water would be expected to yield mono- and di-substituted products at the positions ortho to the hydroxyl group. The primary products would be 2-bromo-4-(3-buten-1-yl)phenol and 2,6-dibromo-4-(3-buten-1-yl)phenol. The use of molecular bromine allows for electrophilic addition across the double bond of the butenyl side chain as well, a competing reaction that can be controlled by careful selection of reagents and conditions. sci-hub.se
Nitration: Nitration introduces a nitro (-NO₂) group onto the aromatic ring. Due to the activated nature of the phenol (B47542) ring, this reaction can proceed using dilute nitric acid at room temperature. savemyexams.comyoutube.com The hydroxyl group directs the substitution to the ortho positions, leading to the formation of 2-nitro-4-(3-buten-1-yl)phenol. Using more forceful conditions, such as concentrated nitric acid, can lead to multiple nitrations, potentially yielding 2,6-dinitro-4-(3-buten-1-yl)phenol. savemyexams.comresearchgate.net It is also possible for oxidation of the starting material to occur as a side reaction.
Table 1: Halogenation and Nitration Derivatives
| Parent Compound | Reagent(s) | Major Product(s) | Type of Modification |
|---|---|---|---|
| This compound | Bromine Water | 2-Bromo-4-(3-buten-1-yl)phenol | Mono-bromination |
| This compound | Excess Bromine Water | 2,6-Dibromo-4-(3-buten-1-yl)phenol | Di-bromination |
| This compound | Dilute HNO₃ | 2-Nitro-4-(3-buten-1-yl)phenol | Mono-nitration |
| This compound | Concentrated HNO₃ | 2,6-Dinitro-4-(3-buten-1-yl)phenol | Di-nitration |
Alkoxyl and Alkyl Substitutions
Alkoxylation: The phenolic hydroxyl group can be readily converted into an ether, a process known as O-alkylation or alkoxylation. A common method is the Williamson ether synthesis, which involves deprotonating the phenol to form a phenoxide ion, followed by reaction with an alkyl halide. researchgate.net This reaction can be used to introduce a variety of alkoxy groups. For instance, reaction with methyl iodide would yield 4-methoxy-1-(3-butenyl)benzene. The hydroxyl group can also be protected using reagents like methoxymethyl chloride (MOM-Cl) to form a methoxymethyl (MOM) ether, resulting in 4-(methoxymethoxy)-1-(3-butenyl)benzene. lookchem.com This protecting group is stable under many reaction conditions but can be removed later.
Alkyl Substitutions: C-alkylation of the aromatic ring, such as in the Friedel-Crafts alkylation, is another possible modification. This electrophilic substitution reaction would also be directed to the positions ortho to the hydroxyl group. For example, reacting this compound with an alkyl halide in the presence of a Lewis acid catalyst could introduce an alkyl group at the 2- or 6-position.
Table 2: Alkoxylation and Alkylation Derivatives
| Parent Compound | Reagent(s) | Product | Type of Modification |
|---|
Modifications of the Butenyl Side Chain
The butenyl side chain, with its terminal double bond, is a key site for a variety of transformations, including saturation, chain length modification, and the introduction of new functional groups containing heteroatoms.
Saturation of the Alkene Bond
The double bond of the butenyl group is an unsaturated site. oit.edu It can be converted to a single bond through catalytic hydrogenation. This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The process, known as reduction, saturates the side chain by adding two hydrogen atoms across the double bond. cuny.edulibretexts.org This converts the butenyl group into a butyl group, yielding the analog 4-(butan-1-yl)phenol. This modification removes the reactivity associated with the alkene, making that part of the molecule more stable and less prone to addition or polymerization reactions.
Table 3: Side Chain Saturation
| Parent Compound | Reagent(s) | Product | Type of Modification |
|---|---|---|---|
| This compound | H₂, Pd/C | 4-(Butan-1-yl)phenol | Hydrogenation/Saturation |
Chain Elongation and Shortening
Chain Elongation: The length of the butenyl side chain can be extended through various synthetic methods. One common strategy is hydroformylation, where the terminal alkene reacts with carbon monoxide and hydrogen (synthesis gas) in the presence of a cobalt or rhodium catalyst. This adds a formyl group (-CHO) and a hydrogen atom across the double bond, primarily at the terminal carbon, to produce 5-(4-hydroxyphenyl)pentanal. The resulting aldehyde can then be reduced to an alcohol or used in other reactions to further extend the chain.
Chain Shortening: Conversely, the side chain can be shortened via oxidative cleavage of the double bond. Ozonolysis is a powerful method for this transformation. Reacting this compound with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) cleaves the double bond to yield 3-(4-hydroxyphenyl)propanal. This process effectively removes one carbon atom from the side chain while introducing a reactive aldehyde functionality.
Table 4: Side Chain Length Modification
| Parent Compound | Reagent(s) | Intermediate/Product | Type of Modification |
|---|
Introduction of Heteroatoms
The alkene in the butenyl side chain is highly amenable to addition reactions that can introduce heteroatoms such as oxygen, halogens, or nitrogen.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the double bond into an epoxide (an oxirane ring), yielding 4-(2-(oxiran-2-yl)ethyl)phenol. This introduces an oxygen atom into the side chain.
Dihydroxylation: The alkene can be converted to a diol (containing two hydroxyl groups) through reactions like osmium tetroxide (OsO₄) catalyzed dihydroxylation or permanganate (B83412) oxidation under cold, dilute conditions. This would produce 4-(3,4-dihydroxybutyl)phenol.
Halogenation: Besides addition to the ring, halogens can add across the side chain's double bond. For instance, reaction with bromine (Br₂) in an inert solvent would yield 4-(3,4-dibromobutyl)phenol. More complex derivatives, such as 4-(3-fluoro-4-iodobutyl)phenyl acetate (B1210297), can also be synthesized, indicating the versatility of introducing different halogens onto the side chain. lookchem.com
Hydroalkoxylation: In the presence of certain catalysts, an alcohol can add across the double bond. Intramolecular cyclization can occur if the hydroxyl group of the phenol itself adds to the double bond, which can be catalyzed by copper or silver compounds, potentially forming a benzofuran (B130515) derivative. researchgate.net
Table 5: Introduction of Heteroatoms to the Side Chain
| Parent Compound | Reagent(s) | Product | Type of Modification |
|---|---|---|---|
| This compound | m-CPBA | 4-(2-(Oxiran-2-yl)ethyl)phenol | Epoxidation |
| This compound | OsO₄ (cat.), NMO | 4-(3,4-Dihydroxybutyl)phenol | Dihydroxylation |
| This compound | Br₂ in CCl₄ | 4-(3,4-Dibromobutyl)phenol | Dihalogenation |
| 4-(3-Buten-1-yl)phenyl acetate | I₂, AgF | 4-(3-Fluoro-4-iodobutyl)phenyl acetate | Fluoro-iodination lookchem.com |
Synthesis and Characterization of Novel Butenyl-Phenol Conjugates and Hybrids
The derivatization of this compound opens avenues to novel molecular architectures with potentially enhanced or new biological activities. The strategic conjugation with amine functionalities or integration into heterocyclic frameworks can significantly alter the physicochemical properties of the parent molecule. This section explores the synthetic strategies and characterization of such novel conjugates and hybrids, drawing upon established methodologies for structurally related phenolic compounds.
Phenolic-Amine Conjugates
The synthesis of phenolic-amine conjugates from this compound can be effectively achieved through the Mannich reaction. This three-component condensation reaction involves an active hydrogen-containing compound (the phenol), formaldehyde (B43269), and a primary or secondary amine. wikipedia.org The hydroxyl group of the phenol activates the ortho positions on the aromatic ring for electrophilic substitution by an in-situ generated iminium ion (from the reaction of formaldehyde and the amine). wikipedia.orgacs.org
For this compound, the reaction would involve the aminomethylation at the ortho position(s) to the phenolic hydroxyl group. The general reaction scheme involves the electrophilic attack of a methyleneimminium ion, generated from formaldehyde and a secondary amine like dimethylamine, piperidine, or morpholine (B109124), on the electron-rich phenolate (B1203915) ion. acs.org Given the presence of the butenyl substituent at the para position, substitution is directed to the two equivalent ortho positions.
A typical procedure for the synthesis of such conjugates, based on methodologies applied to other p-alkylphenols like p-cresol, would involve reacting this compound with formaldehyde and a chosen amine. acs.orgresearchgate.net The reaction can be conducted in a suitable solvent such as ethanol (B145695) or even under solvent-free conditions, often with microwave irradiation to accelerate the reaction. grafiati.com
For instance, reacting this compound with morpholine and formaldehyde would be expected to yield 2-(morpholinomethyl)-4-(3-buten-1-yl)phenol and, with sufficient reagents, 2,6-bis(morpholinomethyl)-4-(3-buten-1-yl)phenol. acs.org The reaction progress can be monitored by techniques like Thin-Layer Chromatography (TLC). brunel.ac.uk
The characterization of these novel phenolic-amine conjugates would rely on a suite of spectroscopic methods.
¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy would confirm the introduction of the aminomethyl group, typically showing a characteristic singlet for the benzylic methylene (B1212753) protons (Ar-CH₂-N) in the range of δ 3.5-4.0 ppm. Signals for the protons of the amine moiety and the parent phenol would also be present. researchgate.net
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) would show a new signal for the benzylic carbon and the carbons of the amine residue.
IR (Infrared) Spectroscopy would be used to identify the characteristic broad O-H stretch of the phenol, along with C-N and C-O stretching vibrations. brunel.ac.uk
MS (Mass Spectrometry) would confirm the molecular weight of the synthesized conjugate. researchgate.net
The following table outlines the expected products from the Mannich reaction of this compound with various secondary amines.
| Secondary Amine | Expected Product(s) |
| Dimethylamine | 2-((Dimethylamino)methyl)-4-(3-buten-1-yl)phenol; 2,6-Bis((dimethylamino)methyl)-4-(3-buten-1-yl)phenol |
| Piperidine | 2-(Piperidin-1-ylmethyl)-4-(3-buten-1-yl)phenol; 2,6-Bis(piperidin-1-ylmethyl)-4-(3-buten-1-yl)phenol |
| Morpholine | 2-(Morpholinomethyl)-4-(3-buten-1-yl)phenol; 2,6-Bis(morpholinomethyl)-4-(3-buten-1-yl)phenol |
Integration into Heterocyclic Systems
The butenyl side chain of this compound provides a reactive handle for intramolecular cyclization reactions, leading to the formation of heterocyclic systems such as benzofurans and chromanes. These reactions typically proceed via the nucleophilic attack of the phenolic oxygen onto an activated form of the double bond in the butenyl group. acs.org
The synthesis of these heterocyclic derivatives often employs transition metal catalysts, such as palladium(II), copper(II), or silver(I), to facilitate the cyclization. capes.gov.brresearchgate.net The regioselectivity of the cyclization (i.e., the size of the resulting heterocyclic ring) can be influenced by the specific catalyst system and reaction conditions.
For instance, the intramolecular cyclization of a structurally analogous compound, 2-(3-butenyl)phenol, has been shown to yield dihydrobenzofuran derivatives. researchgate.netlookchem.com In a similar fashion, the Claisen rearrangement of an allyl ether of this compound would first yield 2-allyl-4-(3-buten-1-yl)phenol, which could then undergo cyclization. Palladium-catalyzed oxidative cyclization of 2-allylphenols is a well-established method for synthesizing 2-methylbenzofurans. sci-hub.se This reaction can be performed under mild conditions using palladium dichloride as a catalyst with a suitable reoxidant like copper(II) acetate in aqueous dimethylformamide. sci-hub.se
Alternatively, acid-catalyzed cyclization can also be employed. The reaction of phenols with prenol (3-methyl-2-buten-1-ol) in the presence of catalysts like aluminum phenolate can lead to the formation of chromane (B1220400) derivatives. researcher.life This suggests that under appropriate acidic conditions, the butenyl chain of this compound could potentially cyclize to form a chromane ring system.
The characterization of these heterocyclic products would involve detailed spectroscopic analysis to confirm the cyclic structure and the substitution pattern.
¹H and ¹³C NMR are crucial for determining the regiochemistry of the cyclization and the stereochemistry of any newly formed chiral centers. For example, the formation of a 2,3-dihydrobenzofuran (B1216630) ring would result in characteristic signals for the saturated five-membered ring protons and carbons.
MS analysis would confirm the molecular formula, which would be isomeric with the starting phenol.
IR spectroscopy would show the disappearance of the phenolic O-H band and the appearance of characteristic C-O-C ether stretches.
The table below summarizes potential heterocyclic products from the cyclization of a hypothetical ortho-alkenylated derivative of this compound.
| Reaction Type | Starting Material (Hypothetical) | Catalyst/Reagent | Expected Heterocyclic Product |
| Oxidative Cyclization | 2-Allyl-4-(3-buten-1-yl)phenol | PdCl₂/Cu(OAc)₂ | 2-Methyl-6-(3-buten-1-yl)benzofuran |
| Hydroalkoxylation | 2-(3-Butenyl)-4-(3-buten-1-yl)phenol | AgClO₄ or Cu(OTf)₂ | 2,3-Dihydro-2-ethyl-6-(3-buten-1-yl)benzofuran |
| Acid-Catalyzed Cyclization | This compound | H⁺ (e.g., from an acid catalyst) | 7-(3-Buten-1-yl)chromane (via prior isomerization/alkylation) |
These derivatization strategies transform this compound into novel chemical entities, providing a platform for exploring new structure-activity relationships.
Future Research Directions and Emerging Paradigms for 4 3 Buten 1 Yl Phenol Research
The evolution of chemical research is increasingly driven by the convergence of disciplines, bringing automation, computational modeling, and advanced theoretical frameworks to the forefront. For a versatile molecule like 4-(3-buten-1-yl)phenol, these emerging paradigms promise to unlock new functionalities and applications. Future investigations are poised to move beyond traditional laboratory synthesis and characterization, venturing into predictive science, complex systems analysis, and the rational design of sophisticated materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(3-Buten-1-yl)phenol, and how do reaction conditions influence yield and purity?
- Methodology :
- Cross-coupling reactions : Utilize palladium-catalyzed coupling (e.g., Heck or Suzuki-Miyaura) between phenol derivatives and 3-butenyl halides. Optimize solvent polarity (e.g., DMF or THF) and temperature (70–100°C) to enhance regioselectivity .
- Electrophilic substitution : Direct alkylation of phenol with 3-butenyl bromide in the presence of Lewis acids (e.g., FeCl₃) under anhydrous conditions. Monitor reaction progress via TLC to avoid over-alkylation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) yields >90% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural isomers?
- Methodology :
- ¹H NMR : The butenyl group shows characteristic vinyl proton signals at δ 5.0–5.8 ppm (multiplet for CH₂=CH–) and allylic protons at δ 2.5–3.0 ppm. The para-substituted phenol aromatic protons appear as a doublet (δ 6.7–7.1 ppm, J = 8.5 Hz) .
- IR : O–H stretch at 3300–3500 cm⁻¹, C=C stretch (butenyl) at 1640–1680 cm⁻¹, and aromatic C–C vibrations at 1500–1600 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 148 [M]⁺ with fragmentation patterns indicating loss of –CH₂CH₂CH=CH₂ (Δm/z = 54) .
Q. What are the stability challenges for this compound under ambient storage, and how can degradation be mitigated?
- Methodology :
- Oxidative stability : The butenyl group is prone to air oxidation, forming epoxides or quinones. Store under inert gas (N₂/Ar) at 4°C in amber vials .
- Light sensitivity : UV-Vis spectroscopy confirms degradation products; use light-blocking containers .
- pH-dependent hydrolysis : Avoid acidic/basic conditions; neutral buffers (pH 6–8) minimize decomposition .
Advanced Research Questions
Q. How does the electron-donating butenyl substituent influence the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?
- Methodology :
- Computational modeling : DFT calculations (B3LYP/6-31G*) show the butenyl group increases electron density at the ortho/para positions, favoring nitration or sulfonation at the para position relative to the –OH group .
- Experimental validation : Compare reaction rates and product ratios (HPLC) using HNO₃/H₂SO₄ (nitration) vs. ClSO₃H (sulfonation). Para-substituted products dominate (>75%) due to steric hindrance from the butenyl chain .
Q. What intermolecular interactions drive the crystallization of this compound, and how can polymorphism be controlled?
- Methodology :
- X-ray crystallography : Resolve hydrogen-bonding networks (O–H⋯O and π-π stacking). The butenyl group introduces torsional strain, favoring monoclinic over triclinic crystal systems .
- Polymorph screening : Vary solvent polarity (ethanol vs. acetone) and cooling rates. High-polarity solvents yield needle-like crystals; slow cooling reduces defects .
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of this compound oxidation by cytochrome P450 enzymes?
- Methodology :
- Deuterium labeling : Synthesize deuterated analogs at the allylic (C3) position. Measure KIE values (k_H/k_D > 2) to confirm hydrogen abstraction as the rate-limiting step .
- LC-MS/MS analysis : Identify hydroxylated metabolites (m/z 164 [M+16]⁺) and epoxide intermediates .
Contradictions and Resolutions
- vs. 18 : suggests alkylphenols undergo Friedel-Crafts reactions, while notes positional isomerism affects reactivity. Resolution: Steric effects from the butenyl group limit electrophilic attack at the ortho position, aligning with regioselectivity rules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
